![molecular formula C5H7N7 B14584607 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61139-90-0](/img/structure/B14584607.png)
7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the condensation of aryl (hetaryl) α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . Another method involves the synthesis of hydrazones followed by oxidative condensation, dehydration of acylhydrazinyl derivatives by refluxing in POCl3, and condensation with ortho esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for oxidative C–N bond formation, ortho esters for condensation reactions, and POCl3 for dehydration reactions .
Major Products
Applications De Recherche Scientifique
7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl and triazolo groups enable it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine include:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other scientific fields .
Propriétés
Numéro CAS |
61139-90-0 |
|---|---|
Formule moléculaire |
C5H7N7 |
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
(3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)hydrazine |
InChI |
InChI=1S/C5H7N7/c1-3-10-11-5-8-4(9-6)2-7-12(3)5/h2H,6H2,1H3,(H,8,9,11) |
Clé InChI |
UJEFHUFIEAMSIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1N=CC(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)
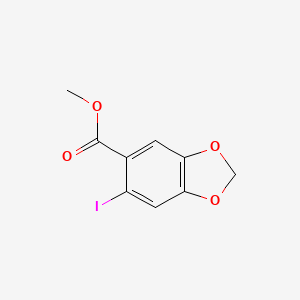

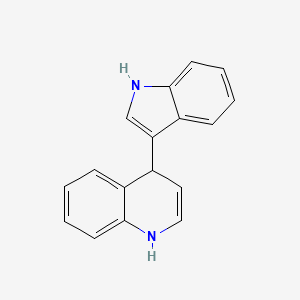
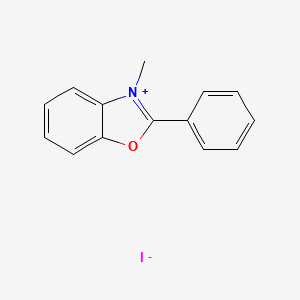
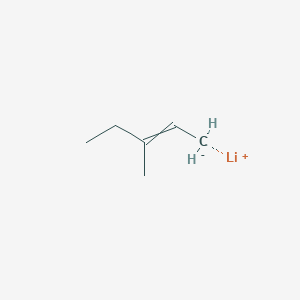
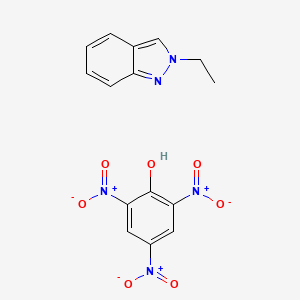
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)


![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)

